molecular formula C9H13NO3 B6168139 (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid CAS No. 1568017-07-1

(3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid

Cat. No. B6168139
M. Wt: 183.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid, also known as PPCA, is a naturally occurring carboxylic acid found in the body. It is an essential component of the human body, and it is involved in many biochemical and physiological processes. PPCA is found in the human liver and is a key component of the urea cycle. It has been studied for its potential role in the synthesis of other compounds, its mechanism of action, and its biochemical and physiological effects. The purpose of

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of the amine group, the addition of the prop-2-enoyl group, and the deprotection of the amine group followed by carboxylation.

Starting Materials
Piperidine, Prop-2-enoyl chloride, Diisopropylethylamine (DIPEA), Methanol, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Carbon dioxide (CO2)

Reaction
Step 1: Protection of the amine group by reacting piperidine with prop-2-enoyl chloride in the presence of DIPEA to form N-prop-2-enoylpiperidine (intermediate)., Step 2: Deprotection of the amine group by treating the intermediate with methanol and HCl to form piperidine., Step 3: Carboxylation of piperidine by reacting it with NaOH and CO2 to form (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid (final product).

Scientific Research Applications

(3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid has a wide range of scientific research applications. It has been studied for its potential role in the synthesis of other compounds, its mechanism of action, and its biochemical and physiological effects. (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid has been used in studies of the urea cycle, as well as in studies of the synthesis and metabolism of amino acids. It has also been used in studies of the metabolism of fatty acids and in studies of the synthesis of vitamins. In addition, (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid has been used in studies of the synthesis of hormones, as well as in studies of the role of (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid in the regulation of gene expression.

Mechanism Of Action

The mechanism of action of (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid is not yet fully understood. However, it is believed to be involved in the regulation of gene expression. (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid is thought to act as an inhibitor of certain enzymes, which in turn can affect the expression of certain genes. In addition, (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid is believed to play a role in the synthesis of certain compounds, such as amino acids and fatty acids.

Biochemical And Physiological Effects

(3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid has a wide range of biochemical and physiological effects. It has been shown to be involved in the synthesis of amino acids, fatty acids, and vitamins. It is also thought to play a role in the regulation of gene expression. In addition, (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid has been shown to have anti-inflammatory and anti-oxidant effects, as well as to be involved in the regulation of blood sugar levels.

Advantages And Limitations For Lab Experiments

(3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid has several advantages and limitations for use in lab experiments. One advantage is that it is relatively simple to synthesize and purify. In addition, (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid is relatively stable, making it suitable for use in a variety of experiments. A limitation of (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid is that it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.

Future Directions

There are a number of potential future directions for research on (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid. One potential direction is to further investigate its role in the synthesis of other compounds and its mechanism of action. Another potential direction is to investigate the effects of (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid on the regulation of gene expression and its potential therapeutic applications. Additionally, further research could be conducted on the biochemical and physiological effects of (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid and its potential role in the regulation of blood sugar levels. Finally, further research could be conducted on the advantages and limitations of using (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid in lab experiments.

properties

CAS RN

1568017-07-1

Product Name

(3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid

Molecular Formula

C9H13NO3

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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